N-(3-methylbutoxy)-1-pyridin-4-ylmethanimine
CAS No.: 6267-19-2
Cat. No.: VC4118274
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6267-19-2 |
---|---|
Molecular Formula | C11H16N2O |
Molecular Weight | 192.26 g/mol |
IUPAC Name | (E)-N-(3-methylbutoxy)-1-pyridin-4-ylmethanimine |
Standard InChI | InChI=1S/C11H16N2O/c1-10(2)5-8-14-13-9-11-3-6-12-7-4-11/h3-4,6-7,9-10H,5,8H2,1-2H3/b13-9+ |
Standard InChI Key | CRGKERCSBLXMPN-UKTHLTGXSA-N |
Isomeric SMILES | CC(C)CCO/N=C/C1=CC=NC=C1 |
SMILES | CC(C)CCON=CC1=CC=NC=C1 |
Canonical SMILES | CC(C)CCON=CC1=CC=NC=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
N-(3-Methylbutoxy)-1-pyridin-4-ylmethanimine belongs to the class of oxime ethers, characterized by the presence of an oxime group (-N=O-) linked to an ether moiety. The IUPAC name derives from its pyridine core substituted at the 4-position with a methanimine group (-CH=N-) and an O-(3-methylbutyl) ether side chain. The structural formula (Fig. 1) highlights the planar pyridine ring, the imine functional group, and the branched alkyl chain contributing to its hydrophobic characteristics.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₆N₂O |
Molecular Weight | 192.258 g/mol |
Density | 0.98 g/cm³ |
Boiling Point | 281.7°C at 760 mmHg |
Flash Point | 124.2°C |
LogP | 2.478 |
Polar Surface Area | 34.48 Ų |
Refractive Index | 1.503 |
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of N-(3-methylbutoxy)-1-pyridin-4-ylmethanimine likely follows a two-step protocol involving (1) Williamson ether synthesis and (2) oxime formation.
Step 1: Williamson Ether Synthesis
4-Pyridinecarboxaldehyde reacts with 3-methylbutanol under alkaline conditions to form the corresponding ether. For example, in a study by , vanillin (4-hydroxy-3-methoxybenzaldehyde) was etherified with 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C . A similar approach could apply here, substituting vanillin with 4-pyridinecarboxaldehyde and 3-methylbutanol as the nucleophile.
Step 2: Oxime Formation
The aldehyde group of the intermediate ether undergoes condensation with hydroxylamine (NH₂OH) to yield the oxime. In , this step achieved a 98% yield when 3-methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzaldehyde was reacted with hydroxylamine hydrochloride in ethanol . The reaction typically proceeds at room temperature, with the oxime precipitating as a white solid.
Optimization Considerations
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Solvent Choice: Polar aprotic solvents like DMF or ethanol enhance nucleophilic substitution and oxime formation.
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Catalysts: Alkaline conditions (e.g., K₂CO₃) facilitate deprotonation of the alcohol in Williamson synthesis.
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Reaction Monitoring: Thin-layer chromatography (TLC) with mobile phases such as petroleum ether:ethyl acetate (3:1) can track progress .
Physicochemical and Thermodynamic Properties
Stability and Reactivity
The compound’s stability is influenced by its functional groups:
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Oxime Group: Prone to hydrolysis under acidic or basic conditions, regenerating the aldehyde and hydroxylamine.
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Ether Linkage: Resistant to nucleophilic attack but susceptible to cleavage by strong acids (e.g., HI).
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Pyridine Ring: Aromatic stabilization confers resistance to oxidation, though electrophilic substitution may occur at the 3-position.
Table 2: Thermodynamic Parameters
Parameter | Value |
---|---|
Enthalpy of Vaporization | ~50.2 kJ/mol (estimated) |
Heat of Combustion | ~5,200 kJ/mol (estimated) |
Solubility and Partitioning
The compound’s LogP of 2.478 suggests moderate solubility in organic solvents (e.g., dichloromethane, ethyl acetate) and limited aqueous solubility. This property aligns with its potential as a lipophilic pharmacophore in drug design.
Future Research Directions
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Biological Screening: Evaluate antiproliferative activity against cancer cell lines and compare with existing oxime-based drugs.
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Derivatization: Explore reactions at the imine nitrogen (e.g., alkylation, acylation) to enhance bioavailability or target specificity.
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Computational Studies: Perform molecular docking to predict interactions with biological targets like kinases or G-protein-coupled receptors.
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